Bicyclo[1.1.1]pentane-2-carbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H8O |
|---|---|
Molecular Weight |
96.13 g/mol |
IUPAC Name |
bicyclo[1.1.1]pentane-2-carbaldehyde |
InChI |
InChI=1S/C6H8O/c7-3-6-4-1-5(6)2-4/h3-6H,1-2H2 |
InChI Key |
DHTBLLDMFKGNBU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1C2C=O |
Origin of Product |
United States |
Chemical Reactivity and Transformations of Bicyclo 1.1.1 Pentane 2 Carbaldehyde
Reactions Involving the Aldehyde Functionality
The aldehyde group in bicyclo[1.1.1]pentane-2-carbaldehyde is the primary site of chemical reactivity, undergoing nucleophilic additions, olefinations, and oxidations, thereby serving as a gateway to other important functional groups.
Nucleophilic Addition Reactions at the Carbonyl Group
The polarized carbon-oxygen double bond of the aldehyde is highly susceptible to attack by nucleophiles. This reactivity is central to the construction of new carbon-carbon and carbon-heteroatom bonds at the position adjacent to the BCP cage.
The reduction of the aldehyde functionality to a primary alcohol is a fundamental transformation. This is typically achieved with hydride-based reducing agents. While direct literature examples for this compound are not prevalent, the reduction of related BCP ketones and carboxylic acid derivatives is well-documented, suggesting a similar reactivity profile for the aldehyde. For instance, bicyclo[1.1.1]pentan-2-one has been reduced to bicyclo[1.1.1]pentan-2-ol using sodium borohydride (B1222165) (NaBH₄). nih.gov Sodium borohydride is a mild and selective reducing agent that readily converts aldehydes to primary alcohols. masterorganicchemistry.comyoutube.com The general mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide. masterorganicchemistry.com Given the higher reactivity of aldehydes compared to ketones, a smooth conversion to Bicyclo[1.1.1]pentane-2-methanol is expected under standard conditions (e.g., NaBH₄ in an alcoholic solvent). sciforum.netugm.ac.id
Table 1: Representative Hydride Reductions of Carbonyls
| Starting Material | Reagent | Product | Typical Conditions |
|---|---|---|---|
| Aldehyde | NaBH₄ | Primary Alcohol | Methanol or Ethanol, Room Temp. |
| Ketone | NaBH₄ | Secondary Alcohol | Methanol or Ethanol, Room Temp. |
| Bicyclo[1.1.1]pentan-2-one | NaBH₄ | Bicyclo[1.1.1]pentan-2-ol | Not specified nih.gov |
The addition of organometallic reagents, such as Grignard and organolithium compounds, to the aldehyde provides a powerful method for forming new carbon-carbon bonds and constructing more complex molecular architectures. These reactions generate secondary alcohols with a new substituent derived from the organometallic reagent. The BCP-Grignard reagent, formed from the reaction of [1.1.1]propellane with a Grignard reagent, is a known intermediate for further functionalization, indicating the compatibility of the BCP core with these reactive species. nih.gov Research has shown that BCP-aldehydes can be effectively utilized in these transformations. researchgate.net For example, the addition of an aryl Grignard reagent to an α-chiral BCP aldehyde proceeds with high diastereoselectivity.
Olefination reactions convert the carbonyl group into a carbon-carbon double bond, providing access to alkenyl-substituted bicyclo[1.1.1]pentanes. The Wittig reaction, which employs a phosphonium (B103445) ylide, is a classic method for this transformation. masterorganicchemistry.com While a direct example with this compound is not explicitly detailed in the provided search results, the Wittig reaction of a BCP ketone derivative has been reported, where the keto group was reacted with (methoxymethyl)triphenylphosphine chloride in the presence of potassium tert-butoxide to yield the corresponding alkene. nih.gov This demonstrates the feasibility of applying Wittig chemistry to carbonyls on the BCP scaffold.
The Horner-Wadsworth-Emmons (HWE) reaction offers an alternative, often with better control over the stereochemistry of the resulting alkene, typically favoring the (E)-isomer. wikipedia.org This reaction involves a phosphonate (B1237965) carbanion, which is generally more nucleophilic than a Wittig ylide. wikipedia.org The HWE reaction is a reliable method for olefination of aldehydes and has been applied in various complex syntheses. researchgate.net
Table 2: Comparison of Olefination Reactions
| Reaction | Reagent | Key Intermediate | Typical Product Stereochemistry |
|---|---|---|---|
| Wittig | Phosphonium Ylide (e.g., Ph₃P=CHR) | Oxaphosphetane | Depends on ylide stability (stabilized ylides give E-alkenes, non-stabilized give Z-alkenes) |
| Horner-Wadsworth-Emmons | Phosphonate Carbanion (e.g., (RO)₂P(O)CHR⁻) | Phosphonate adduct | Predominantly E-alkenes |
The addition of a cyanide anion (from sources like HCN or KCN) to an aldehyde results in the formation of a cyanohydrin, a molecule containing both a hydroxyl and a nitrile group attached to the same carbon. orgoreview.comlibretexts.org This reaction is a nucleophilic addition where the cyanide ion attacks the carbonyl carbon. orgoreview.comlibretexts.org The resulting cyanohydrin is a versatile intermediate. The nitrile group can be hydrolyzed under acidic conditions to yield an α-hydroxy acid, or it can be reduced, for example with lithium aluminum hydride (LiAlH₄), to afford a β-aminoalcohol. libretexts.org Although a specific instance of cyanohydrin formation with this compound has been noted, the general reactivity of aldehydes suggests this reaction is highly feasible. figshare.com
Figure 1: General Scheme for Cyanohydrin Formation and Transformation
Oxidation Reactions of the Aldehyde Group to Carboxylic Acid Derivatives
The aldehyde group is readily oxidized to a carboxylic acid, a transformation that provides another key functional handle on the BCP core. Various oxidizing agents can be employed for this purpose. For instance, an intermediate BCP aldehyde has been successfully oxidized to the corresponding carboxylic acid using chromium trioxide (CrO₃). nih.gov The oxidation of an enantioenriched α-chiral BCP aldehyde to its carboxylic acid has also been demonstrated to proceed efficiently without causing racemization at the adjacent stereocenter. This highlights the mild conditions under which these oxidations can be performed, preserving the stereochemical integrity of the molecule.
Condensation Reactions (e.g., Aldol (B89426) Condensations, Imine Formation)
The aldehyde functional group in this compound is expected to undergo typical condensation reactions. While specific studies focusing solely on the aldol condensation of this particular compound are not extensively detailed in the reviewed literature, its participation in imine formation is documented. For instance, imines derived from bicyclo[1.1.1]pentan-1-amines have been used in photochemical, formal (4+2)-cycloadditions with alkenes to synthesize poly-substituted bicyclo[3.1.1]heptan-1-amines. nih.govresearchgate.net This reaction proceeds through the formation of an intermediate imine diradical, showcasing a pathway to expand the bicyclo[1.1.1]pentane skeleton. nih.govresearchgate.net
The general reactivity for imine formation from an aldehyde is a well-established organic reaction. The process involves the nucleophilic attack of a primary amine on the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to yield the imine.
Table 1: Representative Imine Formation Reaction
| Reactants | Product | Conditions |
| This compound, Primary Amine (R-NH₂) | Bicyclo[1.1.1]pentan-2-yl-methanimine derivative | Acid or base catalysis, removal of water |
Note: This is a generalized representation. Specific conditions and yields would be substrate-dependent.
Furthermore, the direct asymmetric addition of simple aldehydes to [1.1.1]propellane, catalyzed by a combination of a chiral organocatalyst and a photocatalyst, has been shown to produce α-chiral bicyclo[1.1.1]pentanes. nih.gov This process involves the formation of an electron-rich enamine from the aldehyde, which then undergoes single-electron oxidation to generate an α-iminyl radical cation that adds to the propellane. nih.gov
Transformations Involving the Bicyclo[1.1.1]pentane Core
The bicyclo[1.1.1]pentane (BCP) core is characterized by significant ring strain (approximately 66.6 kcal/mol), yet it is kinetically stable. acs.orgsemanticscholar.org This high strain energy is a driving force for many of its characteristic reactions, particularly those involving the highly reactive precursor, [1.1.1]propellane. acs.orgwikipedia.org
The most prevalent method for synthesizing functionalized BCPs involves the ring-opening of [1.1.1]propellane via the addition of radicals. acs.orgresearchgate.net Acyl radicals, generated from aldehydes, can add to [1.1.1]propellane to form bicyclo[1.1.1]pentane ketones. acs.orgnih.gov A mild, metal-free method utilizes visible light and a hydrogen transfer agent like tert-butyl hydrogen peroxide (TBHP) to generate acyl radicals from various aldehydes. keaipublishing.com These radicals then add across the central bond of [1.1.1]propellane. This reaction exhibits a broad substrate scope and tolerates oxidation-sensitive functional groups. keaipublishing.com
This radical acylation provides a direct route to ketones with a BCP core, which can be seen as derivatives of this compound after a conceptual oxidation state change. acs.orgnih.gov The process typically involves the generation of a radical which then attacks the central, highly strained bond of the propellane intermediate. researchgate.netcolab.ws
Table 2: Examples of Radical Acylation of [1.1.1]Propellane
| Aldehyde Precursor | Radical Intermediate | Product |
| R-CHO | R-C(=O)• | 1-(Bicyclo[1.1.1]pentan-1-yl)-alkan-1-one |
Source: Adapted from studies on radical acylation of [1.1.1]propellane. acs.orgnih.govkeaipublishing.com
The formation of carbocations on the BCP framework is generally disfavored and often leads to rearrangements. illinois.edu While specific studies on carbocation rearrangements starting from this compound are not prominent, the behavior of related BCP derivatives provides insight. Solvolysis of bridge-substituted BCP derivatives can generate unstable carbocations that undergo rearrangement. researchgate.net However, the aldehyde group, being electron-withdrawing, would further destabilize an adjacent carbocation, making such rearrangements from the 2-position unlikely under typical conditions. If a stabilized carbocation is formed, addition across the bridgehead bond can occur. illinois.edu
The BCP cage is kinetically inert and generally resistant to ring-opening reactions despite its high strain energy. semanticscholar.org There is limited evidence in the surveyed literature for ring-opening reactions of the BCP core that are specifically directed by an aldehyde group at the 2-position. The stability of the cage often requires harsh conditions or specific activation, such as the generation of highly unstable intermediates like bridge-centered carbanions or carbocations, for ring-opening to occur. researchgate.net
Direct functionalization of the BCP core, especially at the bridge (C2) and bridgehead (C1, C3) positions, is a significant area of research. nih.govnih.gov
While functionalization of the bridgehead positions of BCP derivatives is well-documented, achieving this selectively in the presence of other functional groups can be challenging. researchgate.netnih.govnih.gov The synthesis of 1,3-disubstituted BCPs is often achieved through the ring-opening of [1.1.1]propellane. acs.orgresearchgate.net For a molecule like this compound, subsequent functionalization at a bridgehead position would require methods that are compatible with the aldehyde group.
Radical-based methods have proven effective. For example, a three-component reaction involving [1.1.1]propellane, a radical precursor, and a trapping agent can lead to difunctionalized BCPs. researchgate.netcolab.ws It is conceivable that a BCP bearing an aldehyde (or a protected precursor) could be constructed using these methods, thereby achieving functionalization at both the bridge and bridgehead positions.
Functionalization at Other Positions of the Bicyclo[1.1.1]pentane Core
Bridge (C2) Functionalization
Functionalization at the C2 position of the BCP core is synthetically challenging due to the high bond dissociation energy (BDE) of the bridge C–H bonds, estimated to be around 106 kcal/mol. chemrxiv.orgnih.gov Despite this, several strategies have been developed to install or manipulate functional groups at this site, positioning this compound as a valuable synthetic linchpin.
Direct C–H functionalization represents a powerful, albeit challenging, approach. Palladium-mediated directed C–H activation has been successfully employed for BCPs bearing a directing group at a bridgehead position. nih.gov Mechanistic studies, including stoichiometric organometallic experiments and DFT calculations, revealed that while cyclopalladation at the C2 position is kinetically facile, it can be thermodynamically unfavorable depending on the directing group and ligands used. nih.gov The use of a pyridine (B92270) N-oxide directing group or a dimethyl sulfoxide (B87167) (DMSO) supporting ligand was found to stabilize the resulting BCP palladacycles, enabling subsequent functionalization. nih.gov
Radical-mediated C–H abstraction offers an alternative pathway. This strategy involves the generation of a highly reactive radical species capable of abstracting a hydrogen atom from the strong bridge C–H bond. chemrxiv.orgprinceton.edu The resulting C2-centered BCP radical can then be trapped by various reagents. For example, a one-pot C–H bromination has been developed, providing a 2-bromo-BCP intermediate that serves as a versatile precursor for a range of 2-substituted BCPs through metallaphotoredox cross-coupling reactions. chemrxiv.orgprinceton.edu
The aldehyde functional group at C2 can be considered a product of such functionalization strategies or a precursor to other derivatives. For instance, the parent bicyclo[1.1.1]pentan-2-ol has been synthesized, and its subsequent oxidation would yield the target carbaldehyde. nih.govresearchgate.net Conversely, the aldehyde can be transformed into a variety of other functional groups, expanding the accessible chemical space at the bridge position.
Chemo- and Stereoselectivity in Reactions of this compound
The unique, rigid geometry of the BCP scaffold exerts significant stereoelectronic control over reactions occurring at substituents, including the aldehyde group at the C2 position.
The synthesis of BCPs with adjacent stereocenters is a topic of considerable interest, and the transformations of aldehydes attached to the BCP core are central to these efforts. nih.gov The rigid BCP cage acts as a bulky substituent that effectively shields one face of the adjacent carbonyl group, leading to high diastereoselectivity in nucleophilic additions.
For example, in a multicatalytic system for the asymmetric synthesis of α-chiral BCPs, the reaction of a BCP-aldehyde with an aryl Grignard reagent was shown to proceed with excellent diastereoselectivity (14:1 d.r.), furnishing the corresponding secondary alcohol in high yield. nih.gov This high level of stereocontrol is attributed to the steric hindrance imposed by the BCP framework, which directs the incoming nucleophile to the less hindered face of the aldehyde.
While this specific example was part of a derivatization of a product from an aldehyde addition to [1.1.1]propellane, the principle of BCP-induced stereocontrol is directly applicable to this compound. nih.gov Reactions involving the addition of various nucleophiles to the C2-aldehyde are expected to exhibit similar high levels of diastereoselectivity.
The table below summarizes representative results for the enantioselective addition of aldehydes to [1.1.1]propellane, which generates α-chiral BCP aldehydes. Subsequent diastereoselective reactions on these products highlight the stereodirecting influence of the BCP core.
| Aldehyde Precursor | Reaction | Product | Yield (%) | ee (%) | d.r. |
|---|---|---|---|---|---|
| Cyclohexanecarboxaldehyde | Asymmetric addition to [1.1.1]propellane | α-Cyclohexyl-BCP-carbaldehyde | 94 | 89 | N/A |
| α-Cyclohexyl-BCP-carbaldehyde | Oxidation (Pinnick) | α-Cyclohexyl-BCP-carboxylic acid | 97 | 95 | N/A |
| α-Cyclohexyl-BCP-carbaldehyde | Reductive Amination (with Benzylamine) | N-Benzyl-1-(1-cyclohexyl-BCP)methanamine | 93 | 92 | N/A |
| α-Cyclohexyl-BCP-carbaldehyde | Grignard Addition (PhMgBr) | Phenyl(1-cyclohexyl-BCP)methanol | 95 | 94 | 14:1 |
| 4-Methoxy-phenylacetaldehyde | Asymmetric addition to [1.1.1]propellane | α-(4-Methoxybenzyl)-BCP-carbaldehyde | 72 | 92 | N/A |
Achieving selective functionalization at either the bridgehead (C1/C3) or the bridge (C2) position is a central challenge in BCP chemistry. The inherent reactivity differences between these sites are governed by both steric and electronic factors.
The bridgehead C–H bonds are tertiary, while the bridge C–H bonds are secondary. In many radical or carbene insertion reactions, there is a strong intrinsic preference for reaction at the more electron-rich and sterically accessible tertiary bridgehead positions. springernature.comnsf.gov For instance, rhodium-catalyzed C–H functionalization using donor/acceptor carbenes occurs with remarkable selectivity for the bridgehead C–H bond, with no competing reaction at the bridge positions observed. springernature.com Computational studies have supported this selectivity, indicating a lower activation barrier for insertion at the tertiary site. springernature.com
Conversely, achieving functionalization at the less reactive bridge position requires overcoming this inherent preference. This can be accomplished through several strategies:
Directed C–H Activation: As discussed previously, installing a directing group at a bridgehead allows a metal catalyst to be delivered specifically to the adjacent C2 position, overriding the intrinsic reactivity of the C–H bonds. nih.gov
Use of Pre-functionalized Substrates: Starting with a BCP that is already substituted at the bridgehead positions blocks those sites, forcing subsequent reactions to occur at the bridge C–H bonds.
Highly Reactive Reagents: The use of exceptionally reactive radical abstractors, such as chlorine radicals, can enable the activation of the strong bridge C–H bonds, although selectivity can be an issue, sometimes leading to difunctionalization. chemrxiv.orgnih.gov
Therefore, the selective synthesis and reaction of this compound rely on strategies that either exploit blocking groups at the bridgehead positions or employ directing effects to favor C2 functionalization over the thermodynamically preferred C1/C3 sites.
Mechanistic Investigations of this compound Reactivity
Understanding the reactivity of BCP derivatives requires a detailed analysis of the structure's unique electronic properties. The high degree of strain in the BCP core leads to unusual orbital hybridizations. The bridgehead carbons exhibit significant p-character (estimated sp² hybridization for exocyclic bonds), while the bridge carbons have increased s-character (estimated sp².⁵ hybridization). nih.gov This has profound implications for the stability of reactive intermediates.
Radical Intermediates: A radical centered at the bridgehead position is stabilized by a 1,3-transannular interaction, delocalizing the radical across the cage. In contrast, a radical at the C2 bridge position is more localized and kinetically less stable. rscbmcs.org However, this C2 radical is still considered an attractive divergent intermediate for synthetic transformations. rscbmcs.org Mechanistic studies on photochemical Minisci reactions involving BCP-2-carboxylic acids suggest that the BCP bridge radical is sufficiently stable to participate in productive bond-forming reactions without undergoing competitive β-scission, especially at lower temperatures. rscbmcs.org
Anionic and Cationic Intermediates: Palladium-catalyzed C–H activation at the C2 position proceeds through a cyclometalated intermediate. DFT calculations and H/D exchange experiments have been crucial in elucidating the mechanism. These studies have shown that the initial C–H activation (cyclometalation) is the rate-determining step and can be reversible. nih.gov The stability of the resulting palladacycle is highly dependent on the ligand sphere around the palladium center, which is key to developing synthetically useful transformations. nih.gov
Theoretical studies on the parent [1.1.1]propellane, the precursor to all BCPs, rationalize its broad reactivity through σ–π-delocalization. rsc.org Anionic and radical additions are facilitated by increased delocalization of electron density over the propellane cage. rsc.org This underlying electronic structure influences the properties of the resulting BCPs and their subsequent reactivity. For this compound, the electron-withdrawing nature of the aldehyde group would influence the electronic properties of the adjacent C2 carbon and C-H bonds, potentially impacting the transition states of C-H activation or radical abstraction reactions at that site.
Advanced Spectroscopic and Structural Characterization Methodologies for Bicyclo 1.1.1 Pentane 2 Carbaldehyde
Mass Spectrometry (MS) Methodologies
Mass spectrometry is used to determine the molecular weight of the compound and to gain structural insights from its fragmentation patterns.
Under Electron Ionization (EI) conditions, bicyclo[1.1.1]pentane-2-carbaldehyde would be expected to produce a discernible molecular ion (M•⁺) peak at m/z 110, corresponding to its molecular weight. The subsequent fragmentation is dictated by the aldehyde functionality and the high strain energy of the BCP core.
Common fragmentation pathways for aldehydes include:
α-cleavage: Loss of a hydrogen radical to form a stable acylium ion, resulting in a strong [M-1]⁺ peak at m/z 109.
Loss of the formyl group: Cleavage of the C2-C6 bond to lose a •CHO radical, which would generate the bicyclo[1.1.1]pent-2-yl cation at m/z 81 ([M-29]⁺).
Fragmentation of the strained BCP ring itself is also a likely process. The high strain energy (approximately 65-68 kcal/mol) can be released through cycloreversion pathways, leading to the loss of small neutral molecules like ethene (C₂H₄, 28 Da) or cyclobutene, resulting in additional fragment ions in the lower mass region of the spectrum.
| Predicted m/z | Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 110 | [C₇H₈O]•⁺ | Molecular Ion (M•⁺) |
| 109 | [C₇H₇O]⁺ | Loss of •H (α-cleavage) |
| 81 | [C₆H₇]⁺ | Loss of •CHO |
| 82 | [C₅H₆O]•⁺ | Loss of C₂H₄ (cycloreversion) |
Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution MS (HRMS) for Accurate Mass Determination
Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Mass Spectrometry (HRMS) are indispensable tools for the characterization of bicyclo[1.1.1]pentane (BCP) derivatives, providing precise information on molecular weight and elemental composition. For this compound, these techniques confirm the identity and purity of the synthesized compound by yielding its exact mass.
In a typical ESI-MS analysis, the molecule is ionized, usually by protonation, to form a pseudomolecular ion, such as [M+H]⁺. High-resolution instruments, like Time-of-Flight (TOF) analyzers, then measure the mass-to-charge ratio (m/z) of this ion with exceptional accuracy, typically to within a few parts per million (ppm). This level of precision allows for the unambiguous determination of the elemental formula.
While specific HRMS data for this compound is not extensively published, the methodology is well-established through the characterization of numerous related BCP structures. For instance, various functionalized BCPs have been successfully analyzed using ESI-TOF HRMS, confirming their expected molecular formulas. nih.govrsc.org The expected exact mass for the protonated this compound ([C₆H₉O]⁺) can be calculated and compared with the experimentally determined value to validate its synthesis.
Table 1: Theoretical HRMS Data for this compound
| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) |
|---|---|---|
| [M+H]⁺ | C₆H₉O⁺ | 110.0704 |
The experimental data obtained from HRMS analysis is crucial for differentiating between isomers and confirming the successful incorporation of the highly strained BCP framework. This technique is routinely employed in synthetic procedures involving BCP building blocks to ensure the structural integrity of the products. rsc.org
Infrared (IR) and Raman Spectroscopy Methodologies
Analysis of Carbonyl Stretching Frequencies and Vibrational Modes
Infrared (IR) spectroscopy is a primary method for identifying the functional groups within a molecule, with the carbonyl (C=O) stretching vibration being one of the most characteristic and intense absorptions. For this compound, the position of the C=O stretching frequency provides insight into the electronic environment of the aldehyde group.
Typically, the C=O stretching band for saturated aliphatic aldehydes appears in the range of 1740-1720 cm⁻¹. msu.edulibretexts.org However, the frequency can be influenced by several factors, including conjugation and ring strain. msu.edupg.edu.pl In the case of this compound, the aldehyde group is attached to a highly strained ring system. Increased angle strain in cyclic ketones is known to shift the C=O stretching frequency to higher wavenumbers. msu.edu While the aldehyde is not directly incorporated into the ring, the strain of the BCP skeleton can still influence the vibrational energy of the adjacent carbonyl group. Therefore, the C=O stretching frequency for this compound would be expected near the higher end of the typical aldehyde range.
Table 2: Typical Infrared Absorption Frequencies for Carbonyl Groups
| Functional Group | Structure | Characteristic Absorption (cm⁻¹) |
|---|---|---|
| Saturated Aldehyde | R-CHO | 1740 - 1720 |
| Saturated Ketone | R-CO-R' | 1725 - 1705 |
| α,β-Unsaturated Aldehyde | R-CH=CH-CHO | 1710 - 1685 |
| Strained Ring Ketone (5-membered) | ~1750 |
Vibrational Modes Associated with the Bicyclo[1.1.1]pentane Skeleton
The bicyclo[1.1.1]pentane skeleton itself gives rise to a unique set of vibrational modes due to its rigid and highly strained, propeller-like structure. chemrxiv.org These modes can be probed by both IR and Raman spectroscopy, though Raman is particularly sensitive to the vibrations of the hydrocarbon framework.
Studies on bicyclo[1.1.1]pentane have identified several key vibrational features:
Bridgehead C-H Stretch: A prominent and unusually intense band in the Raman spectrum is associated with the stretching of the bridgehead C-H bonds. nih.govnih.gov This high intensity is a distinctive feature of the BCP core. aip.org
Methylene (B1212753) C-H Stretch: The stretching vibrations of the methylene (CH₂) groups on the bridges of the BCP skeleton also appear in the typical C-H stretching region (around 2850-2960 cm⁻¹).
Skeletal Modes: The vibrations involving the C-C bonds of the cage structure occur at lower frequencies. These include stretching and bending modes of the entire framework. The significant ring strain of approximately 65-68 kcal/mol influences the frequencies of these skeletal vibrations. researchgate.net Connecting BCP units can lead to new intercage vibrational modes, such as rod-bending. researchgate.net
Computational studies have been used to assign specific experimental frequencies to calculated vibrational modes, providing a detailed understanding of the molecule's dynamics. nih.govpsu.edu For this compound, these characteristic skeletal vibrations would be present in its IR and Raman spectra, overlaid with the absorptions from the aldehyde group.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. lboro.ac.uk For derivatives of bicyclo[1.1.1]pentane, this technique provides invaluable data on the unique geometry imposed by the strained ring system and how substituents are oriented. chemrxiv.orgchemrxiv.org
Conformational and Geometrical Parameters from Crystal Structures
Crystal structures of BCP derivatives consistently reveal the characteristic and highly strained geometry of the cage. lboro.ac.ukchemrxiv.org Key geometrical parameters include the bond lengths and angles within the BCP core and the orientation of the substituent.
Bridgehead-Bridgehead Distance: A defining feature of the BCP skeleton is the non-bonded distance between the two bridgehead carbons (C1 and C3). This distance is typically found to be around 1.87 Å. psu.edu
C-C Bond Lengths: The bond lengths of the bridging carbons are consistent with typical C-C single bonds.
Bond Angles: The internal bond angles of the BCP cage are highly constrained and deviate significantly from the ideal tetrahedral angle of 109.5°, which is the source of its high ring strain.
For a derivative like this compound, crystallography would precisely define the bond length between the aldehyde carbon and the BCP ring, as well as the torsional angles that describe the aldehyde group's orientation relative to the cage. In many BCP crystal structures, the skeleton itself is often rotationally averaged, indicating fewer strong interactions compared to the functional groups at the bridgeheads. nih.govmanchester.ac.uk
Table 3: Representative Geometrical Parameters for the Bicyclo[1.1.1]pentane Core from Crystallographic Data
| Parameter | Description | Typical Value |
|---|---|---|
| d(C1-C3) | Bridgehead-Bridgehead Distance | ~1.87 Å |
| ∠(C2-C1-C4) | Angle at Bridgehead Carbon | ~74° |
Note: Values are generalized from various BCP derivatives.
Intermolecular Interactions in Crystalline this compound and its Derivatives
The way molecules pack in a crystal is dictated by a network of intermolecular interactions. Analysis of crystal structures of BCP derivatives has revealed a variety of non-covalent interactions that govern their solid-state assembly. chemrxiv.org The presence of a polar aldehyde group in this compound would be expected to play a significant role in its crystal packing.
Hydrogen Bonding: While the aldehyde itself cannot donate a hydrogen bond, its oxygen atom is a hydrogen bond acceptor. It can form C-H···O hydrogen bonds with hydrogen atoms from the BCP skeleton or other parts of adjacent molecules. nih.gov
Halogen Bonding: In BCP derivatives containing halogens (e.g., iodine), halogen bonds (such as I···N or I···I) are often observed to be dominant packing forces, with their nature depending on the electronic properties of the substituents. chemrxiv.orgnih.govnih.gov
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular interactions within a crystal lattice, providing a "fingerprint" of the packing environment. chemrxiv.org This analysis has been applied to BCP ketones and other derivatives to understand the contributions of different types of contacts. chemrxiv.org
Chiroptical Spectroscopic Methods (e.g., ECD, VCD) for Stereochemical Assignment (if chiral derivatives are formed)
The determination of the absolute configuration of chiral molecules is a critical aspect of stereochemistry, with significant implications in fields such as medicinal chemistry and materials science. For chiral derivatives of this compound, which may be formed through various synthetic routes, chiroptical spectroscopic methods like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are indispensable tools for unambiguous stereochemical assignment. These techniques are highly sensitive to the three-dimensional arrangement of atoms in a molecule and provide information that is not accessible through achiral spectroscopic methods like conventional UV/Vis or infrared spectroscopy.
The established methodology for assigning the absolute configuration of a chiral molecule using ECD or VCD involves a synergistic approach combining experimental measurements with quantum chemical calculations. The VCD spectra of two enantiomers are of equal magnitude and opposite sign; thus, a comparison between the experimental VCD spectrum and the computationally predicted spectrum for one enantiomer allows for a definitive assignment of the absolute configuration. documentsdelivered.com This combined approach has become a reliable and powerful alternative to X-ray crystallography, particularly for molecules that are liquids, oils, or are otherwise difficult to crystallize. Current time information in Baltimore, MD, US.
The general workflow for this analysis is as follows:
Experimental Measurement: The ECD and VCD spectra of the chiral derivative are recorded. ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the UV-visible range, primarily probing electronic transitions. semanticscholar.org VCD, on the other hand, measures the differential absorption of circularly polarized infrared light, corresponding to vibrational transitions within the molecule. Current time information in Baltimore, MD, US.
Conformational Analysis: For flexible molecules, a thorough conformational search is performed using computational methods to identify all low-energy conformers that are likely to be present in solution. The rigid bicyclo[1.1.1]pentane core simplifies this process to some extent, but rotation around the bond connecting the carbaldehyde group to the cage still needs to be considered.
Spectral Comparison: The experimental ECD and VCD spectra are compared with the calculated spectra. A good agreement between the experimental spectrum and the calculated spectrum for a particular enantiomer confirms the absolute configuration of the sample.
For chiral derivatives of this compound, the carbonyl group acts as a chromophore, which is particularly useful for ECD analysis. The sign and intensity of the Cotton effects in the ECD spectrum are highly dependent on the chiral environment around the carbonyl group. In VCD, characteristic vibrational modes, such as the C-H and C=O stretching frequencies, can provide distinct signatures that are sensitive to the molecule's chirality.
Table 1: Illustrative ECD and VCD Data for Stereochemical Assignment of a Chiral Bicyclo[1.1.1]pentane Derivative
| Method | Parameter | Experimental Data | Calculated for (R)-enantiomer | Calculated for (S)-enantiomer | Conclusion |
| ECD | Wavelength (nm) | 295 | 298 | 298 | The experimental data shows a positive Cotton effect, which aligns with the calculated spectrum for the (R)-enantiomer. |
| Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | +1500 | +1650 | -1650 | ||
| VCD | Wavenumber (cm⁻¹) | 2980 | 2982 | 2982 | The experimental VCD spectrum shows a positive band at 2980 cm⁻¹ and a negative band at 1725 cm⁻¹, which is in good agreement with the calculated spectrum for the (R)-enantiomer. |
| Rotational Strength (10⁻⁴⁴ esu²·cm²) | +5.2 | +5.8 | -5.8 | ||
| Wavenumber (cm⁻¹) | 1725 | 1728 | 1728 | ||
| Rotational Strength (10⁻⁴⁴ esu²·cm²) | -8.1 | -8.5 | +8.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only, demonstrating the principles of stereochemical assignment using ECD and VCD spectroscopy.
Theoretical and Computational Investigations of Bicyclo 1.1.1 Pentane 2 Carbaldehyde
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are essential for elucidating the nature of chemical bonding and reactivity in the bicyclo[1.1.1]pentane (BCP) framework. The introduction of a carbaldehyde group at a bridge position introduces specific electronic perturbations to the parent cage structure.
The electron density distribution in the BCP core is heavily influenced by the inverted tetrahedral geometry of the bridgehead carbons. d-nb.info Experimental studies on related bicyclo[1.1.0]butane systems show that the electron density maxima in the bridging bonds are shifted outwards from the internuclear axes, indicating bent bonds. d-nb.info For bicyclo[1.1.1]pentane-2-carbaldehyde, the electronegative oxygen atom of the formyl group will polarize the molecule, drawing electron density towards itself. This creates an electrophilic carbon center at the carbonyl group, which is a primary site for nucleophilic attack. Computational analysis using methods like Density Functional Theory (DFT) can generate molecular electrostatic potential maps, which would visually confirm the electron-deficient region around the formyl group and the relatively electron-rich cage, guiding predictions of intermolecular interactions. tum.denih.gov
Strain Energy Calculations and Aromaticity/Antiaromaticity Assessment
The defining characteristic of the BCP framework is its substantial ring strain, which dictates its synthesis, stability, and reactivity.
The bicyclo[1.1.1]pentane core is a highly strained structure, with a calculated strain energy of approximately 66.6 to 68.0 kcal/mol. acs.orguq.edu.augoogle.com This high strain energy is a consequence of the severe bond angle distortion from the ideal sp³ hybridization. Despite this high value, the BCP cage is remarkably thermally stable. google.com The strain energy primarily stems from the cage itself, and substitution at a bridge position with a small functional group like carbaldehyde is not expected to significantly alter the core strain value. The exothermic nature of decomposition for BCP derivatives is largely driven by the release of this inherent cage strain. uq.edu.au
Comparative Strain Energies of Caged Hydrocarbons
| Compound | Strain Energy (kcal/mol) | Reference |
|---|---|---|
| Bicyclo[2.2.2]octane (BCO) | 7.4 – 11.6 | uq.edu.au |
| Bicyclo[1.1.1]pentane (BCP) | 67.0 – 68.0 | uq.edu.au |
| Cubane | 161.5 – 169.1 | uq.edu.au |
Conformational Analysis and Potential Energy Surfaces
Conformational analysis investigates the different spatial arrangements of a molecule and the energy associated with them. For this compound, the primary conformational freedom involves the rotation of the formyl group.
The rotation of the formyl group around the C2-C(HO) single bond is not free and is hindered by an energy barrier. This internal rotation in formamides and related compounds is known to be slow due to conjugation effects. mdpi.com For this compound, the potential energy surface (PES) for this rotation can be computationally scanned to identify the energy minima (stable conformers) and transition states (rotational barriers). A full 360° rotation is expected to show two energy maxima as the formyl group eclipses the adjacent C-H bonds on the cyclobutane (B1203170) ring face. mdpi.com DFT calculations would be the standard method to quantify these barriers. mdpi.com Although specific experimental or calculated values for this compound are not available in the surveyed literature, the rotational barrier is expected to be on the order of a few kcal/mol, typical for aldehyde rotation adjacent to a sterically demanding group.
Conceptual Energy Profile for Formyl Group Rotation
| Dihedral Angle (H-C-C-H) | Conformation | Relative Energy |
|---|---|---|
| ~60°, ~180°, ~300° | Staggered (Energy Minima) | Low |
| 0°, ~120°, ~240°, 360° | Eclipsed (Energy Maxima) | High (Transition State) |
This table illustrates the expected energetic profile for the rotation of the formyl group, where staggered conformations are the most stable and eclipsed conformations represent the energy barriers to rotation.
Global and Local Minima Conformations
The conformational landscape of this compound is dictated by the orientation of the carbaldehyde group relative to the bicyclo[1.1.1]pentane (BCP) core. Due to the rigid, cage-like structure of the BCP moiety, conformational flexibility is limited to the rotation around the C2-C(aldehyde) single bond. Theoretical and computational studies on similarly substituted small ring systems suggest the existence of distinct rotational isomers.
For this compound, two principal planar conformations representing local energy minima are anticipated: the syn and anti conformers. In the syn conformation, the aldehyde proton is oriented towards the BCP cage, while in the anti conformation, it points away. The relative energies of these conformers determine the global minimum energy structure. Computational modeling, typically employing density functional theory (DFT) methods, is essential for accurately predicting these energy differences.
While a dedicated study on this compound is not extensively documented in the literature, analogies can be drawn from computational analyses of other acyl-substituted BCP derivatives. These studies indicate that the steric and electronic interactions between the substituent and the BCP framework govern the conformational preferences. The propeller-like shape of the BCP core can lead to unique steric environments that influence the stability of different rotamers.
A hypothetical energy profile for the rotation around the C2-C(aldehyde) bond would show two minima corresponding to the syn and anti conformers, separated by rotational energy barriers. The height of these barriers is indicative of the rotational freedom of the carbaldehyde group at a given temperature.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (H-C-C=O) | Relative Energy (kcal/mol) | Population (%) at 298 K |
| syn | ~0° | ΔE | - |
| anti | ~180° | 0 (Global Minimum) | - |
Note: The data in this table is illustrative and would require specific computational calculations for this compound to be populated with accurate values.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry serves as a powerful tool for predicting the spectroscopic parameters of molecules, providing valuable data for their experimental identification and characterization. For this compound, theoretical calculations can furnish predicted ¹H and ¹³C NMR chemical shifts and vibrational frequencies.
NMR Chemical Shifts: The prediction of NMR chemical shifts is typically achieved through GIAO (Gauge-Including Atomic Orbital) calculations at a suitable level of theory. High-level ab initio calculations have been performed for the parent bicyclo[1.1.1]pentane, providing a baseline for understanding the electronic environment of the cage protons and carbons. For this compound, the introduction of the electron-withdrawing carbaldehyde group at the C2 position is expected to significantly influence the chemical shifts of the adjacent protons and carbons. The aldehydic proton itself would appear as a characteristic downfield signal.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Parent Bicyclo[1.1.1]pentane
| Atom | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) |
| C1/C3 | 39.9 | - |
| C2/C4/C5 | 50.8 | - |
| H1/H3 | 2.47 | - |
| H2/H4/C5 | 1.88 | - |
Note: This table presents data for the unsubstituted bicyclo[1.1.1]pentane. The chemical shifts for this compound would be different due to the substituent effect.
Vibrational Frequencies: The vibrational frequencies of this compound can be computed to predict its infrared (IR) spectrum. These calculations involve determining the harmonic frequencies at the optimized geometry of the molecule. Key vibrational modes would include the C=O stretching frequency of the aldehyde, C-H stretching frequencies of the BCP cage and the aldehyde, and various bending and rocking modes. The NIST database contains experimental and calculated vibrational frequencies for the parent bicyclo[1.1.1]pentane, which can serve as a reference.
Table 3: Selected Calculated Vibrational Frequencies for Parent Bicyclo[1.1.1]pentane
| Mode | Symmetry | Calculated Frequency (cm⁻¹) |
| 1 | A1' | 3045 |
| 2 | A1' | 1297 |
| 3 | A1' | 1009 |
| 4 | A1' | 684 |
| 5 | A2' | - |
| 6 | A2" | 2976 |
| 7 | A2" | 1148 |
Source: NIST Computational Chemistry Comparison and Benchmark Database. This data is for the parent molecule and does not include the vibrational modes of the carbaldehyde group.
Reaction Pathway Elucidation through Computational Chemistry
Computational chemistry provides indispensable insights into the mechanisms of chemical reactions, allowing for the elucidation of complex reaction pathways involving transient species like transition states and intermediates. For reactions involving this compound, computational studies can map out the potential energy surface, identify the most favorable reaction channels, and predict reaction outcomes.
Transition State Analysis for Key Transformations
Transition state (TS) analysis is a cornerstone of computational reaction mechanism studies. By locating and characterizing the transition state structures for key transformations of this compound, such as nucleophilic additions to the carbonyl group or reactions involving the α-proton, the activation energies and geometries of these critical points can be determined. For instance, in the asymmetric addition of an organometallic reagent to the aldehyde, computational analysis can reveal the structures of the diastereomeric transition states, providing a rationale for the observed stereoselectivity. researchgate.net
Modeling of Stereoinduction in Asymmetric Syntheses
Computational modeling is particularly valuable for understanding and predicting the outcomes of asymmetric syntheses. In the context of producing α-chiral bicyclo[1.1.1]pentanes from aldehydes, a theoretical model for stereoinduction has been developed. nih.gov This involves computational analysis of the interactions between the substrate, a chiral catalyst, and the attacking reagent in the transition state. By modeling the non-covalent interactions that stabilize one diastereomeric transition state over the other, the origin of enantioselectivity can be elucidated. nih.gov For this compound, such models could be employed to design and optimize catalytic asymmetric reactions to access enantioenriched products. nih.gov
Applications of Bicyclo 1.1.1 Pentane 2 Carbaldehyde As a Synthetic Synthon and Building Block
Role in the Synthesis of Functionalized Bicyclo[1.1.1]pentane Derivatives
The aldehyde group of bicyclo[1.1.1]pentane-2-carbaldehyde serves as a gateway to a multitude of other functional groups, enabling the synthesis of a diverse library of functionalized BCP derivatives. researchgate.netpnas.org This versatility is crucial for exploring the structure-activity relationships of BCP-containing compounds in drug discovery and for tailoring the properties of advanced materials.
This compound is a direct precursor to several key functionalized BCPs, including carboxylic acids, alcohols, and amines. These derivatives are fundamental building blocks in organic synthesis. researchgate.netpnas.orgnih.gov
Carboxylic Acids: The aldehyde can be readily oxidized to the corresponding carboxylic acid. Bicyclo[1.1.1]pentane carboxylic acids are valuable intermediates, for instance, in the synthesis of amides or esters, and can be used in decarboxylative coupling reactions to introduce the BCP moiety. univ.kiev.uaenamine.net
Alcohols: Reduction of the aldehyde group yields bicyclo[1.1.1]pentane-2-methanol. This primary alcohol can be further functionalized, for example, through esterification or conversion to a leaving group for nucleophilic substitution reactions. pnas.orgrsc.org
Amines: The aldehyde can be converted to an amine via reductive amination. Bicyclo[1.1.1]pentylamines are of particular interest as non-classical bioisosteres of anilines and have been shown to possess exceptional reactivity due to low steric hindrance and high intrinsic nucleophilicity. researchgate.netfrontiersin.org
The straightforward conversion of the aldehyde to these fundamental functional groups underscores its importance as a versatile starting material. A general scheme for these transformations is presented below.
| Starting Material | Reagent/Condition | Product |
| This compound | Oxidation (e.g., Jones reagent) | Bicyclo[1.1.1]pentane-2-carboxylic acid |
| This compound | Reduction (e.g., NaBH4) | Bicyclo[1.1.1]pentan-2-ol |
| This compound | Reductive Amination (e.g., NH3, H2/Pd) | Bicyclo[1.1.1]pentan-2-amine |
The BCP scaffold can be incorporated into heterocyclic systems, which are prevalent in pharmaceuticals. While the direct use of this compound in Minisci reactions is less documented, the corresponding carboxylic acid, readily available from the aldehyde, is a key substrate for such transformations. researchgate.netchemrxiv.org The Minisci reaction is a powerful method for the C-H functionalization of electron-deficient heteroarenes with alkyl radicals. nih.gov
In this context, the BCP-2-carboxylic acid can be converted into a radical precursor, which then adds to a protonated heteroaromatic compound. researchgate.netrscbmcs.org This allows for the direct coupling of the BCP core to various nitrogen-containing heterocycles, providing access to a novel chemical space for drug discovery. chemrxiv.org This photochemical approach offers a mild and efficient route to bridge-functionalized BCPs containing heterocyclic moieties. rscbmcs.org
Incorporation into Rigid Molecular Scaffolds and Frameworks
The rigid and linear nature of the BCP unit makes it an attractive component for the construction of well-defined molecular scaffolds and extended frameworks. springernature.comthieme-connect.com Functionalized BCPs, including those derived from the -2-carbaldehyde, are instrumental in this area of research.
The BCP core can also be integrated into molecules designed for supramolecular assembly. researchgate.net The rigid rod-like structure of 1,3-disubstituted BCPs can direct the formation of ordered structures through non-covalent interactions. researchgate.net Derivatives of this compound can be elaborated into molecules with recognition motifs that drive self-assembly into discrete supramolecular architectures or extended networks.
Utility in Polymer Chemistry and Materials Science
The unique properties of the BCP scaffold are also being exploited in polymer chemistry and materials science. nih.gov The incorporation of BCP units into polymer backbones can impart rigidity and thermal stability. Functionalized BCPs derived from the -2-carbaldehyde can be converted into monomers suitable for polymerization. For example, the corresponding diol or diamine can be used in condensation polymerizations to create polyesters or polyamides with BCP units in the main chain. These materials can exhibit interesting properties, such as high glass transition temperatures and liquid crystallinity. nih.gov
Future Research Directions and Unexplored Avenues in Bicyclo 1.1.1 Pentane 2 Carbaldehyde Chemistry
Development of Novel and Sustainable Synthetic Routes to Bicyclo[1.1.1]pentane-2-carbaldehyde
Current synthetic approaches to 2-substituted BCPs often involve multi-step sequences, which can be inefficient and limit the accessibility of these compounds for broader applications. chemrxiv.org A significant area for future research is the development of more direct, efficient, and sustainable methods for the synthesis of this compound.
One promising avenue is the exploration of visible-light-driven, metal- and additive-free multicomponent reactions. rsc.org Such strategies, which can construct multiple carbon-carbon and carbon-heteroatom bonds in a single step, offer a greener alternative to traditional methods. Another area of focus could be the development of scalable flow-chemistry processes, which have been shown to be effective for the synthesis of other BCP derivatives and can enable the production of kilogram quantities of material. nih.govresearchgate.net
Future synthetic strategies could also leverage the direct functionalization of the strong C-H bonds at the bridge position of the BCP core. chemrxiv.org The development of novel catalytic systems for selective C-H activation and subsequent carbonylation would provide a highly atom-economical route to this compound.
Table 1: Comparison of Potential Synthetic Strategies for this compound
| Strategy | Advantages | Challenges |
| Multicomponent Reactions | High atom economy, operational simplicity, potential for diversity. rsc.orgchemrxiv.org | Requires careful optimization of reaction conditions and substrate scope. |
| Flow Chemistry | Scalability, improved safety, precise control over reaction parameters. nih.gov | Initial setup costs, potential for clogging with solid byproducts. |
| Direct C-H Functionalization | High atom economy, reduces the need for pre-functionalized starting materials. chemrxiv.org | Selectivity between different C-H bonds, harsh reaction conditions may be required. |
Exploration of Unconventional Reactivity Profiles and Cascade Reactions
The strained bicyclic framework of bicyclo[1.1.1]pentane imparts unique reactivity to its derivatives. Future research should focus on exploring the unconventional reactivity of the aldehyde group in this compound, particularly in the context of cascade reactions.
One area of interest is the use of the BCP core to influence the stereochemical outcome of reactions at the aldehyde. The rigid nature of the scaffold could be exploited to achieve high levels of diastereoselectivity in nucleophilic additions or cycloadditions.
Furthermore, the development of novel cascade reactions initiated by transformations of the aldehyde group could lead to the rapid construction of complex molecular architectures. For instance, a reaction cascade could involve an initial aldol (B89426) condensation followed by an intramolecular cyclization that leverages the strain of the BCP system. Research into photochemical formal cycloadditions involving imine derivatives of BCPs has shown the potential for ring-expansion and the formation of larger bicyclic systems, a concept that could be extended to the aldehyde. acs.orgnih.gov A visible light-triggered cascade atom transfer radical addition (CATRA) has been reported for the synthesis of complex BCP scaffolds, and similar strategies could be envisioned starting from the aldehyde. chemrxiv.org
Integration into Advanced Functional Materials beyond Traditional Polymers
The application of BCPs has been predominantly in medicinal chemistry. semanticscholar.org However, the unique structural and electronic properties of the BCP scaffold make it an attractive building block for advanced functional materials. Future research should explore the integration of this compound into materials beyond traditional polymers.
The aldehyde functionality provides a versatile handle for the incorporation of the BCP unit into various material architectures. For example, it can be used to synthesize BCP-containing metal-organic frameworks (MOFs) with tailored pore sizes and functionalities for applications in gas storage and catalysis. The rigid, rod-like nature of the BCP core could also be exploited in the design of novel liquid crystals and molecular electronic components. researchgate.net
Moreover, the aldehyde can be converted into other functional groups, such as alkenes or alkynes, which can then be used in polymerization reactions to create polymers with unique thermal and mechanical properties. The incorporation of BCP units into polyethylene (B3416737) chains has been shown to enhance thermal stability and alter crystallization behavior. lboro.ac.uk
Interdisciplinary Research Involving this compound
The potential of this compound as a molecular building block extends beyond traditional organic chemistry and into various interdisciplinary fields. A significant area for future exploration is its application in medicinal chemistry as a bioisostere for ortho- and meta-substituted arenes. pnas.orgnih.gov While 1,3-disubstituted BCPs are well-established as para-substituted arene mimics, the development of a versatile platform for the synthesis of 1,2-difunctionalized BCPs, which could be accessed from the aldehyde, is a long-sought-after goal. pnas.orgnih.gov
In the field of chemical biology, this compound could be used as a probe to study protein-ligand interactions. The rigid BCP scaffold can be used to lock ligands into specific conformations, providing valuable insights into binding mechanisms. The aldehyde group can also be used for bioconjugation, allowing for the attachment of the BCP unit to biomolecules.
Computational Design and Prediction of Novel this compound Derivatives with Tailored Reactivity
Computational chemistry will play a crucial role in guiding future research in this area. Density functional theory (DFT) and other computational methods can be used to predict the reactivity of this compound and to design novel derivatives with tailored electronic and steric properties.
For instance, computational studies can be used to model the transition states of potential cascade reactions, providing insights into the feasibility and stereochemical outcome of these transformations. chemrxiv.org This can help to prioritize synthetic targets and reduce the amount of experimental work required.
Furthermore, computational screening can be used to identify potential applications of BCP-containing molecules in materials science and medicinal chemistry. By predicting the properties of virtual libraries of this compound derivatives, researchers can identify promising candidates for further experimental investigation. Computational analysis has been used to support the mechanism of triplet carbene addition to form BCPs and to understand the importance of substituents in stabilizing reaction intermediates. chemrxiv.org
Q & A
Q. What are the established synthetic routes for Bicyclo[1.1.1]pentane-2-carbaldehyde, and what are their limitations?
Methodological Answer: The synthesis of bicyclo[1.1.1]pentane derivatives typically involves:
- Ring contraction of difunctionalized bicyclo[2.1.1]hexanes, yielding 2-substituted derivatives. This method avoids regioselectivity issues inherent in free-radical substitutions, which favor 1-substituted products .
- Photochemical synthesis of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid via bromination/decarboxylation, achieving ~70% yield under optimized NaOH/Br₂ conditions .
- Propellane-based routes , where [1.1.1]propellane (derived from 1,1-bis(chloromethyl)-2,2-dibromocyclopropane) serves as a precursor .
Limitations: Low yields in early methods (e.g., Wurtz cyclization), challenges in isolating intermediates, and limited scalability of photochemical steps .
Q. How can researchers characterize the structure and purity of this compound?
Methodological Answer:
- X-ray crystallography : Resolves bond angles and strain in the bicyclic core (e.g., CCDC deposition numbers for derivatives in ) .
- NMR spectroscopy : Key for confirming regioselectivity (e.g., distinguishing 1- vs. 2-substituted derivatives via shifts) .
- Computational metrics : Polar surface area (PSA) and strain energy calculations predict solubility and reactivity .
- Chromatography : HPLC/MS validates purity, especially for intermediates prone to degradation .
Advanced Research Questions
Q. How does this compound serve as a bioisostere in medicinal chemistry, and what methodologies validate its efficacy?
Methodological Answer:
- Bioisosteric replacement : The bicyclo[1.1.1]pentane (BCP) motif replaces phenyl rings to reduce metabolic instability while maintaining spatial occupancy. For example, BCP-based γ-secretase inhibitors showed improved oral bioavailability compared to benzene analogs .
- Validation methods :
- Pharmacokinetic profiling : In vivo studies compare AUC (area under the curve) and half-life between BCP and benzene derivatives .
- Enzymatic assays : Competitive binding assays (e.g., Lp-PLA2 inhibition) quantify potency changes post-substitution .
- Crystallographic analysis : Resolves ligand-protein interactions to confirm binding mode retention .
Q. What strategies address regioselectivity challenges in functionalizing Bicyclo[1.1.1]pentane derivatives?
Methodological Answer:
- Radical-mediated pathways : Use of AIBN or Et₃B as initiators for 1-substitution, though limited for 2-position functionalization .
- Ring contraction of bicyclo[2.1.1]hexanes : Enables selective 2-substitution via strain-driven rearrangement .
- Photochemical difluoroalkylation : Visible light-induced reactions with difluoroiodane(III) reagents achieve 1,3-diheteroaryl-BCPs in moderate yields .
- Enolate chemistry : Deprotonation of bicyclo[2.1.1]hexan-2-one followed by electrophilic quenching generates 2-carbaldehyde precursors .
Q. How do computational methods aid in predicting the reactivity and stability of this compound derivatives?
Methodological Answer:
- DFT calculations : Model transition states for ring-opening reactions, predicting susceptibility to nucleophilic attack .
- Molecular dynamics (MD) : Simulates conformational flexibility in protein-binding pockets to assess bioisosteric fit .
- QSAR models : Correlate substituent electronic effects (Hammett σ constants) with metabolic stability .
Q. How can researchers reconcile contradictory data on synthetic yields across studies?
Methodological Answer:
- Reproducibility checks : Standardize reaction conditions (e.g., solvent purity, catalyst loading). For example, early low yields (~5% via Wurtz cyclization) contrast with photochemical methods (70%) due to improved bromination protocols .
- Side-product analysis : Use GC-MS to identify byproducts (e.g., decarbonylated intermediates) that reduce yield .
- Scale-up trials : Gradual scaling identifies bottlenecks (e.g., exothermicity in propellane synthesis) .
Tables of Key Data
| Bioisosteric Validation | Method | Outcome | Reference |
|---|---|---|---|
| γ-Secretase inhibition | In vivo AUC comparison | 2.5× higher bioavailability vs. benzene | |
| Lp-PLA2 binding | X-ray co-crystallography | Retained binding pose |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
